molecular formula C16H13N3O4S B2904041 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 300568-29-0

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2904041
CAS No.: 300568-29-0
M. Wt: 343.36
InChI Key: WBXQLZPZTILGBC-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological and pharmaceutical activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One efficient method is the base-promoted intramolecular C–S bond coupling cyclization in dioxane . Industrial production methods often focus on optimizing reaction conditions to enhance yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-2-23-12-6-7-13-14(9-12)24-16(17-13)18-15(20)10-4-3-5-11(8-10)19(21)22/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXQLZPZTILGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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